molecular formula C6H5IN2O2 B3030888 2-Iodo-6-nitroaniline CAS No. 100704-34-5

2-Iodo-6-nitroaniline

Cat. No. B3030888
CAS RN: 100704-34-5
M. Wt: 264.02 g/mol
InChI Key: XARDPQJTCVUKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-nitroaniline is an organic compound with the molecular formula C6H5IN2O2 . It has an average mass of 264.021 Da and a monoisotopic mass of 263.939575 Da .


Molecular Structure Analysis

The molecular structure of 2-Iodo-6-nitroaniline consists of a benzene ring with an iodine atom and a nitro group attached to it . The exact positions of these groups on the benzene ring could not be found in the available resources.


Physical And Chemical Properties Analysis

2-Iodo-6-nitroaniline has a density of 2.1±0.1 g/cm3, a boiling point of 336.6±27.0 °C at 760 mmHg, and a flash point of 157.4±23.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Iodination Reactions and Regioselectivity

The compound’s iodine atom can undergo substitution reactions, leading to regioselective products. For instance, acid-sensitive substrates like aromatic amines can be iodinated at vacant ortho positions to yield specific products . Researchers continue to study its reactivity and selectivity in various contexts.

Future Directions

Future research on 2-Iodo-6-nitroaniline could focus on its potential applications in various industries, such as the dye and pharmaceutical industries, as well as its environmental impact and methods for its safe disposal .

Mechanism of Action

Mode of Action

It’s known that aromatic amines like aniline can undergo diazotization . Diazotization involves the conversion of primary aromatic amines into diazonium salts, which are important intermediates for the preparation of various compounds . This process could potentially be a part of the mode of action of 2-Iodo-6-nitroaniline.

Biochemical Pathways

The compound’s potential to undergo diazotization suggests that it could affect biochemical pathways involving the synthesis of other compounds from diazonium salts .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and structure, suggest that it could potentially be absorbed and distributed in the body . Its metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body.

Result of Action

Given its potential to undergo diazotization, it could potentially be involved in the synthesis of various other compounds .

Action Environment

The action, efficacy, and stability of 2-Iodo-6-nitroaniline could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity. Similarly, the presence of other compounds could affect its ability to undergo reactions such as diazotization .

properties

IUPAC Name

2-iodo-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARDPQJTCVUKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570568
Record name 2-Iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-nitroaniline

CAS RN

100704-34-5
Record name 2-Iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-6-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Iodo-6-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Iodo-6-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Iodo-6-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Iodo-6-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.